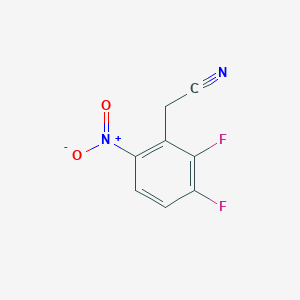

2-(2,3-Difluoro-6-nitrophenyl)acetonitrile

Description

Significance of Fluorinated Nitroaromatic Acetonitriles in Contemporary Chemical Research

The presence of fluorine in organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.net In the context of nitroaromatic acetonitriles, fluorination introduces strong electronic effects that influence the reactivity of the entire molecule. acs.org Fluorinated nitroaromatic compounds are recognized as important structural motifs in medicinal chemistry and materials science. researchgate.net The combination of the electron-withdrawing nitro group and the highly electronegative fluorine atoms on the aromatic ring creates a unique electronic environment. This environment is crucial for various chemical transformations.

The acetonitrile (B52724) moiety (a carbon-nitrogen triple bond attached to a methyl group) is a versatile functional group in itself. It can be hydrolyzed to carboxylic acids, reduced to amines, or used in the formation of heterocyclic rings. The development of efficient methods for synthesizing selectively fluorinated molecules is a significant focus in organic chemistry due to their wide-ranging applications. researchgate.net The introduction of fluorine can modulate molecular properties, and difluorinated compounds, in particular, are important structural motifs. researchgate.net

Positional Role as a Multifunctional Building Block and Intermediate

2-(2,3-Difluoro-6-nitrophenyl)acetonitrile serves as a multifunctional building block in organic synthesis. Each component of the molecule—the difluorophenyl ring, the nitro group, and the acetonitrile group—can participate in distinct chemical reactions. This multifunctionality allows for a stepwise and controlled construction of complex target molecules.

The nitro group can be reduced to an amino group, which is a common precursor for the synthesis of various heterocyclic compounds or for the introduction of other functionalities. The acetonitrile group provides a reactive site for nucleophilic additions and can be a key component in the formation of new carbon-carbon or carbon-heteroatom bonds. The difluorinated aromatic ring can undergo nucleophilic aromatic substitution, where one or both of the fluorine atoms are displaced by other functional groups. This versatility makes compounds like this compound valuable intermediates in multi-step synthetic sequences. For instance, related nitrophenylacetonitrile derivatives are key intermediates in the synthesis of quinoline (B57606) inhibitors and other complex molecules. researchgate.net

Overview of Research Trajectories for Substituted Arylacetonitrile Compounds

Research on substituted arylacetonitrile compounds is a dynamic area of organic chemistry. The interest in these compounds stems from their utility as precursors to a wide range of biologically active molecules and functional materials. Recent research trends focus on the development of new and efficient synthetic methods for their preparation and the exploration of their reactivity in novel chemical transformations.

One major research trajectory involves the development of catalytic methods for the synthesis of arylacetonitriles. This includes cross-coupling reactions and direct cyanation of aryl halides or pseudohalides. Another area of focus is the functionalization of the acetonitrile side chain. This has led to the development of methods for α-arylation, α-alkylation, and the introduction of other functional groups at the carbon atom adjacent to the cyano group.

Furthermore, there is a growing interest in the application of substituted arylacetonitriles in the synthesis of heterocyclic compounds. The nitrile group and the adjacent methylene (B1212753) group can participate in various cyclization reactions to form a wide array of ring systems. The exploration of the unique properties of fluorinated arylacetonitriles, such as those seen in this compound, continues to be a significant trend, driven by the demand for new molecules in drug discovery and materials science. researchgate.netrsc.orgrsc.org The synthesis of various substituted nitrophenylacetonitriles is often a critical step in the preparation of important pharmaceutical intermediates. google.comgoogle.com

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-difluoro-6-nitrophenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2N2O2/c9-6-1-2-7(12(13)14)5(3-4-11)8(6)10/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRERSTZKCSSQIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])CC#N)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 2 2,3 Difluoro 6 Nitrophenyl Acetonitrile

Reactivity Profile of the Acetonitrile (B52724) Moiety

The acetonitrile group, -CH₂CN, possesses two primary sites of reactivity: the α-carbon-hydrogen bonds and the carbon-nitrogen triple bond of the nitrile. The proximity of the strongly electron-withdrawing 2,3-difluoro-6-nitrophenyl ring significantly impacts the reactivity at these positions.

Alpha-C(sp³)-H Functionalization and Activation Pathways

The methylene (B1212753) protons (α-protons) of the acetonitrile group are rendered significantly acidic due to the powerful electron-withdrawing capacity of both the adjacent nitrile group and the substituted aromatic ring. This increased acidity facilitates the deprotonation of the α-carbon by a suitable base to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile and can readily participate in various carbon-carbon bond-forming reactions.

Activation of these C(sp³)-H bonds typically proceeds via deprotonation with a base, such as sodium hydride or an alkoxide, to generate the corresponding nucleophilic carbanion. This intermediate can then react with a range of electrophiles in alkylation, acylation, and condensation reactions. While specific studies on the α-functionalization of 2-(2,3-Difluoro-6-nitrophenyl)acetonitrile are not extensively documented in publicly available literature, the reactivity can be inferred from analogous systems. For instance, the alkylation of (3-methoxymethyl-2-nitro-phenyl)acetonitrile (B8316677) has been demonstrated, where the α-proton is removed by sodium hydride, and the resulting carbanion is subsequently alkylated. google.com

| Reactant | Reagent(s) | Product | Reaction Type |

| (3-methoxymethyl-2-nitro-phenyl)acetonitrile | 1. Sodium hydride 2. 2-methanesulfonyl-4,6-dimethoxypyrimidine | 2-(4,6-dimethoxypyrimidin-2-yl)-2-(3-methoxymethyl-2-nitro-phenyl)acetonitrile | α-Alkylation |

This reactivity highlights a key pathway for the elaboration of the acetonitrile side chain, enabling the introduction of diverse substituents at the α-position.

Nucleophilic Additions and Transformations of the Nitrile Group

The nitrile group itself is a versatile functional group that can undergo a variety of transformations, most notably hydrolysis to carboxylic acids or amides, and reduction to primary amines.

Hydrolysis: The hydrolysis of nitriles can be catalyzed by either acid or base and typically proceeds through an amide intermediate. libretexts.orgacubiochem.com Under vigorous acidic or basic conditions with heating, the hydrolysis of this compound would be expected to proceed to completion to yield 2-(2,3-Difluoro-6-nitrophenyl)acetic acid. The feasibility of this transformation is supported by the commercial availability of this carboxylic acid derivative. Milder reaction conditions could potentially allow for the isolation of the corresponding amide, 2-(2,3-Difluoro-6-nitrophenyl)acetamide.

Reduction: The nitrile group can be reduced to a primary amine, 2-(2,3-Difluoro-6-nitrophenyl)ethan-1-amine, using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation, or borane (B79455) complexes. The choice of reducing agent would need to be carefully considered to avoid the simultaneous reduction of the nitro group on the aromatic ring.

| Starting Material | Transformation | Product |

| This compound | Hydrolysis | 2-(2,3-Difluoro-6-nitrophenyl)acetic acid |

| This compound | Reduction | 2-(2,3-Difluoro-6-nitrophenyl)ethan-1-amine |

Radical Processes Involving Cyanomethyl Species

The benzylic position of the acetonitrile moiety is susceptible to radical reactions, such as halogenation. The homolytic cleavage of the C-H bond at the α-carbon would generate a cyanomethyl radical. This radical is stabilized by resonance with both the nitrile group and the aromatic ring.

A common method for benzylic bromination is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light or a peroxide. libretexts.orgyoutube.com This reaction proceeds via a radical chain mechanism. In the context of this compound, this would lead to the formation of 2-bromo-2-(2,3-difluoro-6-nitrophenyl)acetonitrile. The high selectivity of bromine radicals for the weakest C-H bond would favor substitution at the benzylic position over reaction with the aromatic ring, especially under these conditions.

Reactivity of the Difluorinated Nitroaromatic Ring System

The reactivity of the aromatic ring in this compound is dominated by the powerful electronic effects of the fluorine and nitro substituents. These groups significantly influence the electron density of the ring and direct the regioselectivity of substitution reactions.

Electronic Effects of Fluorine and Nitro Groups on Aromatic Reactivity

Both fluorine and the nitro group are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution.

Nitro Group: The nitro group is one of the most powerful electron-withdrawing groups. It deactivates the aromatic ring through both a strong inductive effect (-I) and a strong resonance effect (-R). The resonance effect delocalizes the pi-electrons of the ring onto the nitro group, creating a partial positive charge on the ring and making it less susceptible to attack by electrophiles.

The cumulative effect of two fluorine atoms and a nitro group makes the aromatic ring of this compound highly electron-deficient. This pronounced deactivation makes electrophilic aromatic substitution challenging. Conversely, this electron deficiency activates the ring towards nucleophilic aromatic substitution (SNA_r).

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring |

| Fluorine | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating |

| Nitro Group | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Strongly Deactivating |

Directed Functionalization by Aromatic Substituents

The existing substituents on the aromatic ring direct the position of any incoming electrophiles or nucleophiles.

Electrophilic Aromatic Substitution: In the unlikely event of an electrophilic substitution reaction, the directing effects of the substituents would be in conflict. The nitro group is a strong meta-director, while the fluorine atoms are ortho, para-directors. Given the strong deactivating nature of the ring, forcing conditions would be required, and a mixture of products would be expected.

Nucleophilic Aromatic Substitution: The aromatic ring is highly activated for nucleophilic aromatic substitution. The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In this compound, the fluorine atom at the 2-position is ortho to the nitro group, and the fluorine at the 3-position is meta. Therefore, the fluorine at the 2-position is significantly more activated towards displacement by a nucleophile. A wide range of nucleophiles, such as alkoxides, amines, and thiolates, could potentially displace this fluorine atom.

Directed C-H Functionalization: Modern synthetic methods involving transition-metal-catalyzed C-H functionalization can be directed by existing functional groups. While the nitrile group is not a strong directing group in this context, the fluorine atoms can direct the ortho-C-H functionalization of fluoroarenes. nih.govrsc.org This could potentially allow for selective functionalization at the C-H position ortho to one of the fluorine atoms, although the electronic deactivation of the ring would still be a significant factor.

Elucidation of Reaction Mechanisms

The reactivity of this compound is largely dictated by the strong electron-withdrawing nature of the nitro group and the fluorine atoms, which significantly lowers the electron density of the aromatic ring, making it susceptible to nucleophilic attack. The acetonitrile group further contributes to the activation of the ring. Mechanistic studies, often combining experimental kinetics with computational modeling, are crucial for a comprehensive understanding of its chemical behavior.

Identification and Characterization of Reaction Intermediates

The hallmark of nucleophilic aromatic substitution reactions is the formation of a resonance-stabilized anionic intermediate, commonly known as a Meisenheimer complex. In the case of this compound, the attack of a nucleophile at one of the carbon atoms bearing a fluorine atom leads to the formation of such a complex. The negative charge of this intermediate is delocalized across the aromatic system and, importantly, onto the oxygen atoms of the nitro group.

The identification and characterization of these transient intermediates can be challenging. Spectroscopic techniques such as NMR and UV-Vis are often employed. In related dinitropyridine systems, the formation of stable complexes with nucleophiles like piperidine (B6355638) has been computationally modeled, showing how the nitro groups stabilize the transition state leading to the intermediate. researchgate.net For nitrobenzofurazan ethers, σ-complex intermediates formed during nucleophilic substitution with aniline (B41778) in acetonitrile have been investigated, providing a model for the types of intermediates expected with this compound. researchgate.net

The regioselectivity of the nucleophilic attack is another key aspect. The two fluorine atoms are not equivalent. The fluorine at the C2 position is ortho to both the nitro and the acetonitrile groups, while the fluorine at the C3 position is meta to the nitro group and ortho to the acetonitrile group. The strong activating effect of the para-nitro group makes the C2 position the more likely site of initial nucleophilic attack.

Transition State Analysis and Energy Profiles

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for analyzing the transition states and energy profiles of chemical reactions. researchgate.net For the nucleophilic aromatic substitution of this compound, computational studies on analogous systems, such as 2-ethoxy-3,5-dinitropyridine, reveal that the reaction proceeds via a bimolecular pathway where the nitro groups significantly lower the energy barrier for nucleophilic attack. researchgate.net

The energy profile of the reaction typically shows two transition states and one intermediate (the Meisenheimer complex). The first transition state corresponds to the initial attack of the nucleophile on the aromatic ring to form the intermediate. The second transition state is associated with the expulsion of the leaving group (a fluoride (B91410) ion) from the intermediate to form the final product.

A theoretical study on the SNAr reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466) demonstrated that the reaction follows a stepwise pathway, with the initial nucleophilic addition being a key step. acs.org The Gibbs energy barriers were found to correlate with the electrophilicity of the thiophene (B33073) derivatives. acs.org A similar approach can be applied to this compound to predict its reactivity and the energy profile of its reactions with various nucleophiles.

A combined experimental and computational thermodynamic study of difluoronitrobenzene isomers has provided valuable data on their enthalpies of formation, which can be used to benchmark computational models for predicting the thermodynamics of reactions involving these types of compounds. nih.gov

Synthetic Applications and Utility As a Chemical Building Block

Construction of Advanced Organic Architectures

The unique structural features of 2-(2,3-Difluoro-6-nitrophenyl)acetonitrile make it a valuable starting material for the construction of diverse and complex molecular frameworks, particularly those containing heterocyclic rings and specifically substituted aromatic systems.

Contribution to Heterocyclic Synthesis and Nitrogen-Containing Frameworks

The presence of both a nitrile and a nitro group, along with the activating effect of the fluorine atoms, renders this compound a suitable precursor for the synthesis of various heterocyclic compounds. The nitrile group can participate in cyclization reactions, often after initial transformation, to form nitrogen-containing rings. chim.itntnu.nontnu.no For instance, the nitrile can act as a dienophile or a component in multicomponent reactions to construct complex heterocyclic systems. rsc.orgresearchgate.net The nitro group, after reduction to an amine, can readily participate in intramolecular condensation reactions with other functional groups to form heterocyclic rings. rsc.org

Role in the Preparation of Fluorinated and Nitro-Substituted Molecular Scaffolds

The difluoronitrophenyl moiety of this compound is a key synthon for introducing fluorine atoms and a nitro group into larger molecules. The presence of these groups can significantly influence the physicochemical and biological properties of the final products. cem.com The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, while the nitro group can be a precursor for an amino group or other functionalities. organic-chemistry.orgbeilstein-journals.org This makes this compound a valuable starting material in medicinal chemistry and materials science for creating novel fluorinated and nitro-substituted compounds. nih.gov

Precursor for Functional Group Interconversions and Derivatization

The reactivity of the nitrile and nitro groups, as well as the potential for modification of the aromatic fluorine atoms, allows for a wide array of functional group interconversions and derivatizations.

Transformations of the Nitrile Group (e.g., to Amines, Carboxylic Acids, Aldehydes, Ketones)

The nitrile group in this compound is a versatile functional handle that can be converted into several other important functional groups.

Amines: The nitrile group can be reduced to a primary amine using various reducing agents. calvin.eduorganic-chemistry.orggoogle.com Common methods include catalytic hydrogenation or the use of metal hydrides. nih.gov This transformation is crucial for introducing a flexible aminoethyl side chain.

Carboxylic Acids: Hydrolysis of the nitrile group, typically under acidic or basic conditions, yields the corresponding carboxylic acid. weebly.comchemistrysteps.comlibretexts.orggoogle.com This provides a route to introduce a carboxylic acid moiety, which is a common functional group in many biologically active molecules. masterorganicchemistry.com

Aldehydes and Ketones: The nitrile group can also be converted to aldehydes or ketones. chemistrysteps.comnih.gov Reduction with specific reagents like diisobutylaluminium hydride (DIBAL-H) can yield the aldehyde. chemistrysteps.com Reaction with Grignard or organolithium reagents, followed by hydrolysis, leads to the formation of ketones. chemistrysteps.com

Table 1: Key Transformations of the Nitrile Group

| Desired Functional Group | Reagents and Conditions |

| Primary Amine | Catalytic Hydrogenation (e.g., H₂, Pd/C), Metal Hydrides (e.g., LiAlH₄) calvin.eduorganic-chemistry.orggoogle.comnih.gov |

| Carboxylic Acid | Acid or Base Hydrolysis (e.g., H₃O⁺ or OH⁻, heat) weebly.comchemistrysteps.comlibretexts.orggoogle.commasterorganicchemistry.com |

| Aldehyde | Partial Reduction (e.g., DIBAL-H) chemistrysteps.com |

| Ketone | Grignard or Organolithium Reagents followed by Hydrolysis chemistrysteps.com |

Chemical Reduction of the Nitro Group to Amino and Other Derivatives

The nitro group is readily reduced to an amino group, a fundamental transformation in the synthesis of anilines and their derivatives. wikipedia.org A variety of reducing agents can be employed for this purpose, including catalytic hydrogenation (e.g., with palladium on carbon), metal-acid systems (e.g., Fe/HCl), and other selective reducing agents. organic-chemistry.orgjsynthchem.com This reduction is often a key step in the synthesis of compounds where an aromatic amino group is required for further reactions, such as diazotization or amide bond formation. nowgonggirlscollege.co.in The selective reduction of the nitro group in the presence of the nitrile is a valuable synthetic strategy. jrfglobal.comnih.gov

Table 2: Common Reagents for Nitro Group Reduction

| Reagent System | Comments |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Generally clean and efficient. wikipedia.org |

| Metal/Acid (e.g., Fe/HCl, SnCl₂/HCl) | Classical and cost-effective methods. wikipedia.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Often used for selective reductions. wikipedia.org |

Selective Chemical Modifications of Aromatic Fluorine Atoms

The fluorine atoms on the aromatic ring can undergo nucleophilic aromatic substitution (SNAr) reactions, although this is generally challenging due to the deactivating effect of the nitro group's meta-directing influence on the ortho and para positions. However, under specific conditions with strong nucleophiles, substitution of one or both fluorine atoms may be possible, providing a pathway to further functionalize the aromatic ring. nih.gov The regioselectivity of such substitutions would be influenced by the electronic effects of the existing substituents.

Computational Chemistry and Theoretical Insights

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the geometry and electronic nature of 2-(2,3-Difluoro-6-nitrophenyl)acetonitrile. These methods provide a detailed picture of bond lengths, angles, and the distribution of electrons throughout the molecule.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry. For a molecule such as this compound, DFT, particularly using a hybrid functional like B3LYP, is well-suited to provide a balance between computational cost and accuracy for predicting its structural and electronic properties. nih.govnih.gov Ab initio calculations, while more computationally intensive, can offer a higher level of theory for refining these predictions. nih.govufms.br

The electronic character of this compound is heavily influenced by its substituents: two electron-withdrawing fluorine atoms, a strongly electron-withdrawing nitro group, and a nitrile group. Analysis of the electronic structure reveals how these groups modulate the electron density of the aromatic ring.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. fiveable.mewikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com For aromatic compounds, substituents significantly alter the energy levels of these orbitals. taylorandfrancis.com The presence of multiple electron-withdrawing groups, such as the nitro and fluoro groups in this compound, is expected to lower both the HOMO and LUMO energy levels. taylorandfrancis.com The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. fiveable.me

Charge Distribution: A Molecular Electrostatic Potential (MEP) plot would visually represent the charge distribution. In this compound, the electronegative oxygen atoms of the nitro group and the fluorine atoms would create regions of negative electrostatic potential, while the hydrogen atoms and parts of the aromatic ring would exhibit positive potential. This charge distribution is crucial for predicting sites susceptible to nucleophilic or electrophilic attack. nih.govnih.gov

Illustrative Frontier Orbital Energies for Substituted Aromatic Compounds

This table provides representative data for related aromatic compounds to illustrate the expected impact of substituents on HOMO and LUMO energies. Specific values for this compound would require dedicated calculations.

| Compound Type | Substituent Effect | Expected HOMO Energy | Expected LUMO Energy | Expected HOMO-LUMO Gap |

|---|---|---|---|---|

| Nitroaromatic | Strongly Electron-Withdrawing | Lowered | Significantly Lowered | Moderate to Large |

| Fluoroaromatic | Electron-Withdrawing | Lowered | Lowered | Large |

| Aminoraromatic | Electron-Donating | Raised | Raised | Smaller |

Investigation of Non-Covalent Interactions and Conformational Landscape

The three-dimensional structure and intermolecular interactions of this compound are governed by a complex interplay of non-covalent forces. These interactions dictate the molecule's conformational preferences and how it may interact with other molecules.

While not a classic hydrogen bond donor, the acetonitrile's alpha-carbon hydrogens can participate in weak C-H···O or C-H···F intramolecular hydrogen bonds. The presence of a nitro group ortho to other substituents can lead to steric repulsion, influencing the planarity of the molecule and the formation of intermolecular hydrogen bonds. nih.gov In similar systems, intramolecular hydrogen bonds involving nitro groups have been investigated, though they are often weak. researchgate.net The possibility of such an interaction in this compound would depend on the rotational barrier of the acetonitrile (B52724) group and the resulting proximity of the hydrogen atoms to the oxygen atoms of the nitro group or the adjacent fluorine atom.

Organofluorine compounds exhibit unique non-covalent interactions that are critical to their behavior in chemical and biological systems. sfb1349.desfb1349.dedoctoral-programs.dehu-berlin.de For this compound, several fluorine-specific interactions are conceivable.

Dipole-Dipole Interactions: The highly polar C-F bonds can engage in favorable electrostatic interactions with other polar groups.

Orthogonal Interactions: Fluorine can interact favorably with electron-poor carbonyl carbons.

Aromatic Interactions: Fluorine substitution alters the quadrupole moment of the aromatic ring. In edge-to-face interactions with other aromatic rings, fluorine atoms can stabilize the complex through electrostatic attraction with partially positive hydrogen atoms. nih.gov

The energetic contribution of these interactions is generally modest, but their cumulative effect can significantly influence molecular conformation and intermolecular recognition. nih.gov Conformational analysis of related 2-fluoro and 2-trifluoromethyl benzaldehydes has shown that planar conformations are often favored, with the relative orientation of the substituents being a key factor. rsc.org The conformational landscape of this compound would similarly be shaped by minimizing steric hindrance and maximizing these weak, stabilizing fluorine interactions. nih.govnih.gov

Summary of Potential Non-Covalent Interactions

This table outlines the types of non-covalent interactions that could be theoretically investigated for this compound.

| Interaction Type | Participating Groups | Expected Nature |

|---|---|---|

| Weak Hydrogen Bonding | C-H (acetonitrile) with O (nitro) or F | Weak, stabilizing, conformation-dependent |

| Dipole-Dipole | C-F bonds with C=N or NO₂ | Electrostatic |

| Fluorine-Aromatic | Fluorinated ring with other aromatic systems | Stabilizing edge-to-face interactions |

| Steric Repulsion | Ortho-substituted nitro and fluoro groups | Destabilizing, influences conformation |

Theoretical Prediction and Rationalization of Reactivity and Selectivity

DFT-based reactivity descriptors can be used to predict how and where this compound is likely to react. The strongly deactivated nature of the phenyl ring due to the nitro and difluoro substituents makes it a poor candidate for electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr).

Theoretical studies on the reactivity of nitrobenzofurazan with phenols have utilized DFT to find suitable chemical reactivity descriptors to explain experimental outcomes in SNAr reactions. researchgate.net A similar approach for this compound would involve calculating indices such as local electrophilicity and nucleophilicity. These calculations would likely predict that the carbon atoms attached to the fluorine and nitro groups are highly electrophilic and thus are the primary sites for nucleophilic attack. Furthermore, the acetonitrile group itself is a site of reactivity, for instance, its alpha-protons are acidic and can be removed by a base. The mechanism of addition reactions involving phenylacetylene has been elucidated using DFT, providing a framework for how the nitrile group's reactivity could be modeled. mdpi.com

Potential Energy Surface Mapping and Reaction Pathway Elucidation

The study of a chemical reaction can be visualized as navigating a landscape of mountains and valleys, where the altitude corresponds to the potential energy of the system. This landscape is known as the Potential Energy Surface (PES). By mapping this surface, chemists can identify the most likely paths a reaction will follow, from reactants to products, including the transition states that represent the energy peaks along these paths.

For this compound, a key area of interest is its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The presence of a nitro group and two fluorine atoms on the phenyl ring strongly activates it towards attack by nucleophiles. Computational methods, such as Density Functional Theory (DFT), are instrumental in elucidating the mechanism of such reactions. researchgate.netnih.gov These studies can distinguish between a classical two-step mechanism, involving a stable Meisenheimer intermediate, and a concerted mechanism where bond formation and breakage occur in a single step. researchgate.netnih.govucl.ac.uk

Theoretical calculations would involve modeling the interaction of this compound with a model nucleophile. The potential energy surface would be scanned to locate stationary points, which correspond to reactants, intermediates, transition states, and products. The calculated energies of these points provide crucial information about the reaction's feasibility and kinetics. For instance, the energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate.

Table 1: Calculated Energy Profile for the Nucleophilic Aromatic Substitution of this compound with a Generic Nucleophile (Nu-)

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Isolated this compound and Nu- |

| Transition State 1 (TS1) | +15.2 | Nucleophilic attack on the carbon bearing a fluorine atom |

| Meisenheimer Intermediate | -5.8 | Stable intermediate formed after nucleophilic attack |

| Transition State 2 (TS2) | +10.5 | Cleavage of the Carbon-Fluorine bond |

| Products | -20.7 | Substituted product and Fluoride (B91410) ion |

Note: The data in this table is illustrative and based on typical values for SNAr reactions. Specific values would require dedicated quantum chemical calculations.

The elucidation of the reaction pathway also involves analyzing the geometry of the transition states. For example, in an SNAr reaction, the transition state would show the partial formation of the new bond with the nucleophile and the partial breaking of the bond with the leaving group (one of the fluorine atoms). The choice of which fluorine atom is substituted can also be predicted by comparing the activation energies for attack at the different positions.

Development of Predictive Models for Chemical Transformations

Building on the fundamental insights from reaction pathway elucidation, computational chemistry also enables the development of predictive models for chemical transformations. These models can forecast the outcome of reactions under various conditions, saving time and resources in the laboratory. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools in this domain. nih.gov

For this compound and its derivatives, a QSAR model could be developed to predict their reactivity towards a range of nucleophiles. This would involve creating a dataset of related compounds with experimentally determined reaction rates. For each compound, a set of molecular descriptors would be calculated. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological.

A statistical method, such as multiple linear regression or machine learning algorithms, is then used to find a mathematical relationship between the descriptors and the observed reactivity. The resulting equation forms the predictive model.

Table 2: Example of Molecular Descriptors for a QSAR Model of Nitrophenylacetonitrile Derivatives

| Compound | log(krel) | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

| This compound | 1.20 | -8.5 | -1.8 | 4.5 |

| 2-(2-Fluoro-6-nitrophenyl)acetonitrile | 0.85 | -8.2 | -1.6 | 4.2 |

| 2-(3-Fluoro-6-nitrophenyl)acetonitrile | 0.95 | -8.3 | -1.7 | 4.3 |

| 2-(6-Nitrophenyl)acetonitrile | 0.50 | -7.9 | -1.4 | 3.9 |

Note: The data in this table is hypothetical and for illustrative purposes.

The predictive power of such a model is assessed by its ability to accurately predict the reactivity of compounds not used in its development. These models can be used to screen virtual libraries of compounds to identify candidates with desired reactivity profiles, thereby accelerating the discovery of new chemical entities and optimizing reaction conditions.

Future Research Directions and Perspectives

Development of Eco-Friendly and Sustainable Synthetic Methodologies

The imperative for green chemistry necessitates the development of environmentally benign and efficient synthetic routes for 2-(2,3-Difluoro-6-nitrophenyl)acetonitrile. Future research in this domain will likely focus on several key areas:

Mechanochemical Synthesis: Exploring solvent-free or low-solvent mechanochemical methods, such as ball milling, can significantly reduce the environmental impact of the synthesis. This technique has shown promise for various organic transformations and could be adapted for the nitration and cyanation steps involved in the production of the target molecule.

Flow Chemistry: Continuous flow reactors offer enhanced safety, improved heat and mass transfer, and the potential for process automation and scalability. The development of a continuous flow process for the nitration of a difluorophenylacetonitrile precursor could lead to higher yields, better selectivity, and a safer manufacturing process compared to traditional batch methods.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis of this compound represents a highly sustainable approach. Future research could focus on identifying or engineering enzymes, such as nitrile hydratases or specific nitrating enzymes, that can operate under mild, aqueous conditions, thereby minimizing the use of harsh reagents and organic solvents.

Green Solvents and Catalysts: Investigating the use of greener solvents, such as ionic liquids or supercritical fluids, and recyclable catalysts for the key synthetic steps will be crucial. This approach aims to minimize waste generation and the use of volatile organic compounds.

| Methodology | Potential Advantages |

| Mechanochemical Synthesis | Reduced solvent usage, potential for novel reactivity, energy efficiency. |

| Flow Chemistry | Enhanced safety, improved process control, scalability, higher yields. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. |

| Green Solvents/Catalysts | Minimized waste, recyclability, reduced use of hazardous substances. |

Exploration of Novel Reactivity and Unprecedented Transformations

The unique electronic properties of this compound, arising from the synergistic effect of its functional groups, suggest a rich and largely unexplored reaction chemistry. Future investigations should be directed towards:

Activation of the Methylene (B1212753) Group: The electron-withdrawing nature of the difluoronitrophenyl ring is expected to significantly acidify the protons of the methylene group in the acetonitrile (B52724) moiety. This enhanced acidity can be exploited for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, providing access to a wide range of more complex derivatives.

Cycloaddition Reactions: The nitrile group can potentially participate in cycloaddition reactions, such as [3+2] cycloadditions with azides or nitrile oxides, to construct novel heterocyclic scaffolds. The influence of the substituted aromatic ring on the reactivity and regioselectivity of these cycloadditions warrants detailed investigation.

Transformations of the Nitro Group: The nitro group serves as a versatile functional handle. Its reduction to an amino group would provide a key intermediate for the synthesis of various fused heterocyclic systems and other functional molecules. The selective reduction of the nitro group in the presence of the nitrile and fluoro substituents will be a key challenge to address.

Nucleophilic Aromatic Substitution: The fluorine atoms on the aromatic ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly with the activating effect of the ortho-nitro group. This provides a powerful strategy for introducing a wide range of functional groups onto the aromatic core, leading to the synthesis of novel derivatives with tailored properties.

Advanced Applications in Functional Materials and Supramolecular Chemistry

The distinct structural and electronic features of this compound make it a promising building block for the design and synthesis of advanced functional materials.

Liquid Crystals: The rigid, polar nature of the difluoronitrophenyl group suggests that derivatives of this compound could exhibit liquid crystalline properties. The introduction of appropriate mesogenic units could lead to the development of novel liquid crystals with unique dielectric and optical properties, influenced by the strong dipole moments of the C-F and C-NO2 bonds.

Organic Electronics: The electron-deficient aromatic system in this compound makes it a potential candidate for use as an n-type material in organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Supramolecular Assemblies: The presence of fluorine atoms and the nitro group can facilitate non-covalent interactions, such as halogen bonding and dipole-dipole interactions, which can be harnessed to direct the self-assembly of molecules into well-defined supramolecular architectures. These organized structures could find applications in areas such as crystal engineering and the development of responsive materials.

Functional Dyes and Chromophores: The nitrophenylacetonitrile core can be chemically modified to create novel chromophores with interesting photophysical properties. The electron-withdrawing nature of the substituents can be utilized to tune the absorption and emission characteristics of these dyes for applications in sensing, imaging, and materials science.

| Application Area | Key Molecular Features |

| Liquid Crystals | Rod-like shape, high polarity, potential for mesophase formation. |

| Organic Electronics | Electron-deficient aromatic core, potential for n-type semiconductivity. |

| Supramolecular Chemistry | Potential for halogen bonding, dipole-dipole interactions, and π-π stacking. |

| Functional Dyes | Extended π-system, tunable electronic properties. |

Integration of Artificial Intelligence and Machine Learning for Synthetic Route Design and Optimization

The complexity of synthesizing and functionalizing molecules like this compound can be significantly addressed through the integration of artificial intelligence (AI) and machine learning (ML).

Retrosynthetic Analysis and Route Prediction: AI-powered retrosynthesis tools can be employed to predict novel and efficient synthetic routes to this compound and its derivatives. elsevier.com These tools can analyze vast reaction databases to suggest pathways that may not be immediately obvious to a human chemist.

Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions for the synthesis of the target molecule. By analyzing experimental data, these models can predict the optimal temperature, solvent, catalyst, and reaction time to maximize yield and minimize byproducts. For instance, ML has been successfully applied to optimize nitration reactions.

Prediction of Reactivity and Regioselectivity: Computational models can predict the most likely sites of reaction on the this compound scaffold for various transformations. This is particularly valuable for predicting the regioselectivity of nucleophilic aromatic substitution or electrophilic aromatic substitution on modified derivatives.

In Silico Design of Functional Materials: AI and ML can be utilized to design novel materials based on the this compound core with desired properties. For example, computational screening could identify derivatives with optimal electronic properties for organic electronics or specific self-assembly characteristics for supramolecular materials. acs.orgresearchgate.net

| AI/ML Application | Description |

| Synthetic Route Design | Prediction of novel and efficient synthetic pathways using retrosynthesis algorithms. elsevier.com |

| Reaction Optimization | Optimization of reaction conditions (temperature, solvent, etc.) to maximize yield and selectivity. |

| Reactivity Prediction | Prediction of reaction sites and outcomes for various chemical transformations. |

| Materials Design | In silico design and screening of derivatives with targeted properties for specific applications. acs.orgresearchgate.net |

Q & A

Q. What are the recommended synthetic routes for preparing 2-(2,3-Difluoro-6-nitrophenyl)acetonitrile?

Methodological Answer: The synthesis typically involves functionalizing a phenylacetonitrile precursor via electrophilic aromatic substitution (EAS). For fluorinated analogs, fluorination can be achieved using reagents like Selectfluor™ or via diazotization followed by Balz-Schiemann reaction. Nitration is performed using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (~0–5°C). For regioselective nitration, directing groups (e.g., meta-directing fluorine substituents) must be considered. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended .

Q. How can spectroscopic techniques confirm the structural identity of this compound?

Methodological Answer:

- NMR : Analyze and NMR spectra to confirm substituent positions. Fluorine atoms deshield adjacent protons, causing distinct splitting patterns (e.g., coupling). The nitrophenyl group shows characteristic aromatic proton shifts (~8.0–8.5 ppm).

- MS : High-resolution mass spectrometry (HRMS) confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of –CN or –NO₂ groups).

- IR : Look for C≡N stretch (~2240 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520, 1350 cm⁻¹) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation (P261).

- Storage : Keep in airtight containers at 2–8°C, away from ignition sources (H226).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P305+P351+P338). Toxicity data are limited; assume acute toxicity (H302/H312/H332) and prioritize containment .

Advanced Research Questions

Q. How do electron-withdrawing groups (F, NO₂) influence the compound’s reactivity in nucleophilic reactions?

Methodological Answer: The –NO₂ group strongly deactivates the aromatic ring, directing electrophiles to meta positions. Fluorine’s inductive (-I) effect further polarizes the C–CN bond, enhancing susceptibility to nucleophilic attack (e.g., hydrolysis to carboxylic acids). Computational studies (DFT) can quantify charge distribution at reaction sites. Experimentally, compare reaction rates with analogs lacking –NO₂ or –F groups .

Q. What strategies resolve discrepancies between crystallographic data and computational geometry optimizations?

Methodological Answer:

- X-ray Diffraction : Refine crystal structure parameters (e.g., bond angles, torsion angles) using software like SHELX. Compare with DFT-optimized gas-phase structures.

- Conformational Analysis : Solvent effects in crystals (e.g., hydrogen bonding) may cause deviations. Use molecular dynamics (MD) simulations to model solvent interactions.

- Error Analysis : Calculate root-mean-square deviations (RMSD) between experimental and computed geometries .

Q. How can hydrogen-bonding networks in crystal structures inform material design?

Methodological Answer:

- X-ray Crystallography : Identify intermolecular interactions (e.g., N–H⋯N in ).

- Topology Analysis : Use Mercury software to map hydrogen-bond motifs (chains, rings).

- Property Prediction : Correlate packing density with thermal stability or solubility. For example, layered hydrogen-bonded structures may exhibit anisotropic thermal expansion .

Q. How to optimize reaction conditions to minimize by-products during nitration?

Methodological Answer:

Q. Which computational approaches predict the biological activity of fluorinated nitrophenyl acetonitriles?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., HIV-1 reverse transcriptase in ).

- QSAR : Develop regression models correlating substituent electronic parameters (Hammett σ) with bioactivity.

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., blood-brain barrier permeability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.